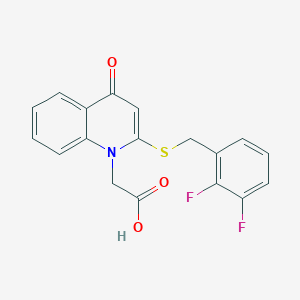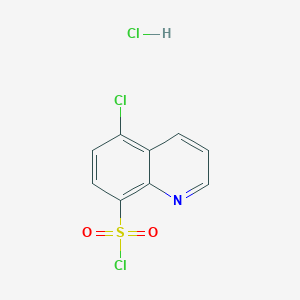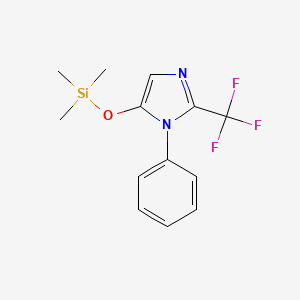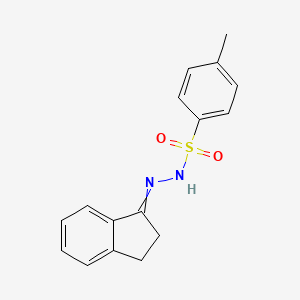
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6-position, an ethyl-pyrazolyl group at the 3-position, and a methyl group at the 2-position of the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using an appropriate pyrazole derivative.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
相似化合物的比较
Similar Compounds
6-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-ethylquinazolin-4(3H)-one: Similar structure with an ethyl group at the 2-position instead of a methyl group.
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-thione: Similar structure with a thione group instead of a ketone group.
Uniqueness
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group and the ethyl-pyrazolyl moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
708212-95-7 |
|---|---|
分子式 |
C14H13ClN4O |
分子量 |
288.73 g/mol |
IUPAC 名称 |
6-chloro-3-(2-ethylpyrazol-3-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H13ClN4O/c1-3-18-13(6-7-16-18)19-9(2)17-12-5-4-10(15)8-11(12)14(19)20/h4-8H,3H2,1-2H3 |
InChI 键 |
RTLIPDFNMMLGBN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=N1)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)




